![molecular formula C20H26N4O3S B2777293 1-[6-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)hexanoyl]piperidine-4-carboxamide CAS No. 450356-78-2](/img/structure/B2777293.png)
1-[6-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)hexanoyl]piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[6-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)hexanoyl]piperidine-4-carboxamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound is part of a broader class of quinazoline derivatives, which are known for their diverse biological activities .
Vorbereitungsmethoden
The synthesis of 1-[6-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)hexanoyl]piperidine-4-carboxamide typically involves the reaction of substituted benzohydrazides with 2,2′-(carbonothioyldisulfanediyl)diacetic acid . Water is often used as the reaction medium, aligning with green chemistry principles to minimize the use of hazardous chemicals and solvents . Industrial production methods may vary, but the emphasis is on optimizing yields and ensuring the safety of both the process and the environment .
Analyse Chemischer Reaktionen
1-[6-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)hexanoyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research has shown that compounds containing piperidine and tetrahydroquinazoline structures exhibit significant antibacterial properties. A study indicated that derivatives of piperidine demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The incorporation of the sulfanylidene group may enhance this activity by altering the compound's interaction with bacterial cell membranes.
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Studies have highlighted that similar compounds can inhibit enzymes such as acetylcholinesterase and urease, which are crucial in various physiological processes . The inhibition of these enzymes can have implications in treating conditions like Alzheimer's disease and urinary tract infections.
Anticancer Properties
The tetrahydroquinazoline derivatives have been investigated for their anticancer effects. Research indicates that such compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation . The specific application of 1-[6-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)hexanoyl]piperidine-4-carboxamide in cancer therapy remains to be fully elucidated but shows promise based on structural analogs.
Hypoglycemic Effects
Compounds with similar structural features have been reported to exhibit hypoglycemic activity. This property is particularly relevant for developing treatments for diabetes mellitus, where controlling blood glucose levels is critical . The mechanism likely involves enhancing insulin sensitivity or modulating glucose metabolism.
Case Studies
Study | Findings | Implications |
---|---|---|
Antibacterial Screening | Demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis. | Potential for developing new antibacterial agents. |
Enzyme Inhibition Assays | Strong inhibitory activity against urease and acetylcholinesterase was observed. | Could lead to new treatments for infections and neurodegenerative diseases. |
Cytotoxicity Testing | Induced apoptosis in various cancer cell lines at specific concentrations. | Suggests potential use in cancer therapeutics. |
Wirkmechanismus
The mechanism of action of 1-[6-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)hexanoyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes and proteins that are crucial for the survival and proliferation of cancer cells and bacteria. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interfere with DNA replication and repair mechanisms.
Vergleich Mit ähnlichen Verbindungen
1-[6-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)hexanoyl]piperidine-4-carboxamide can be compared with other quinazoline derivatives, such as:
3-Benzylspiro[benzo[h]quinazoline-5,1′-cycloheptan]-4(6H)-one: Known for its antibacterial activity.
2-Sulfanylidene-1,3-thiazolidin-4-one (rhodanine): Exhibits various biological activities and is considered a privileged structure in medicinal chemistry.
The uniqueness of this compound lies in its specific molecular structure, which allows for unique interactions with biological targets and potential therapeutic applications.
Biologische Aktivität
The compound 1-[6-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)hexanoyl]piperidine-4-carboxamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of the compound is C15H23N5O3S, with a molecular weight of 353.4 g/mol. The structure features a piperidine core linked to a tetrahydroquinazoline moiety, which is known for various biological activities.
Property | Value |
---|---|
Molecular Formula | C15H23N5O3S |
Molecular Weight | 353.4 g/mol |
IUPAC Name | This compound |
Antiviral Activity
Recent studies have indicated that compounds structurally similar to This compound exhibit significant antiviral properties. For instance, related piperidine derivatives have shown efficacy against neurotropic alphaviruses and cytomegalovirus (CMV), with half-maximal inhibitory concentrations (IC50) in the low micromolar range (approximately 1 µM) and selectivity indices exceeding 100 .
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory activities. Preliminary results suggest that it may inhibit key enzymes involved in various metabolic pathways. For example, compounds with similar scaffolds have demonstrated inhibition of acetylcholinesterase (AChE), which is crucial for neurotransmission . The IC50 values for these inhibitors ranged from 0.63 µM to 6.28 µM .
The mechanism by which This compound exerts its biological effects likely involves interaction with specific molecular targets within cells. This may include:
- Enzyme Binding : The compound may bind to active sites of enzymes such as AChE or viral proteases, inhibiting their activity.
- Receptor Modulation : It may influence receptor-mediated signaling pathways, potentially affecting cell proliferation and apoptosis.
Case Studies
Several studies have explored the biological activity of similar compounds:
- Antiviral Screening : A high-throughput screening identified piperidine derivatives as potent inhibitors of CMV and other RNA viruses, demonstrating their therapeutic potential in viral infections .
- Enzyme Inhibitor Development : Research on piperidine derivatives has highlighted their role as AChE inhibitors with promising pharmacological profiles suitable for treating neurodegenerative diseases .
Eigenschaften
IUPAC Name |
1-[6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanoyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3S/c21-18(26)14-9-12-23(13-10-14)17(25)8-2-1-5-11-24-19(27)15-6-3-4-7-16(15)22-20(24)28/h3-4,6-7,14H,1-2,5,8-13H2,(H2,21,26)(H,22,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEUBDUARSAWBIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CCCCCN2C(=O)C3=CC=CC=C3NC2=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.